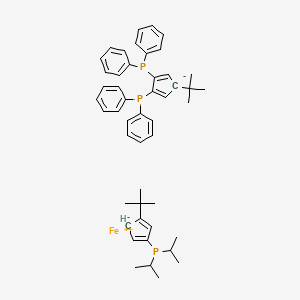
1,2-Bis(diphenylphosphino)-1'-(diisopropylphosphino)-3',4-di-tert-butyl ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is an organophosphine compound featuring a ferrocene backbone. Ferrocene derivatives are known for their stability and versatility in various chemical applications, including catalysis and materials science. The presence of multiple phosphine groups in this compound suggests its potential use as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene typically involves the following steps:
Ferrocene Functionalization: The ferrocene core is functionalized with phosphine groups through substitution reactions.
Phosphine Addition: Diphenylphosphine and di-i-propylphosphine are introduced to the ferrocene backbone under controlled conditions, often using a base such as sodium hydride to deprotonate the phosphine groups.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such specialized compounds are less common and often involve scaling up laboratory procedures. The key challenges include maintaining reaction conditions and ensuring product purity.
化学反应分析
Types of Reactions
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene can undergo various reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals to form complexes.
Substitution: The phosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Metal Complexes: Formed from coordination reactions.
Substituted Ferrocenes: Formed from substitution reactions.
科学研究应用
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene has several scientific research applications:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Materials Science: Incorporated into materials for electronic and magnetic applications.
Medicinal Chemistry: Explored for its potential in drug delivery systems and as a therapeutic agent.
Coordination Chemistry: Studied for its ability to form stable complexes with various metals.
作用机制
The mechanism of action of 1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene involves its interaction with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s reactivity.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.
Triphenylphosphine (PPh3): A simpler phosphine ligand used in various reactions.
Uniqueness
1’,4-Bis(t-butyl)-1,2-bis(diphenylphosphino)-3’-(di-i-propylphosphino)ferrocene is unique due to its multiple phosphine groups and the steric effects introduced by the t-butyl and di-i-propyl groups. These features can enhance its selectivity and reactivity in catalytic processes compared to simpler phosphine ligands.
属性
分子式 |
C48H57FeP3 |
|---|---|
分子量 |
782.7 g/mol |
IUPAC 名称 |
(4-tert-butylcyclopenta-1,4-dien-1-yl)-di(propan-2-yl)phosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C33H31P2.C15H26P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-11(2)16(12(3)4)14-9-8-13(10-14)15(5,6)7;/h4-25H,1-3H3;8-12H,1-7H3;/q2*-1;+2 |
InChI 键 |
OFLLSBQJUCIZRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C1=C[CH-]C(=C1)C(C)(C)C)C(C)C.CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


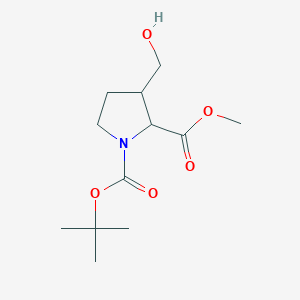
![(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14786266.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
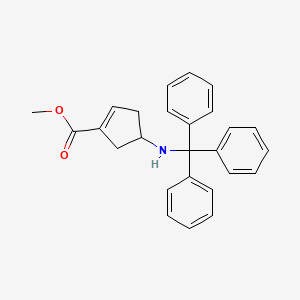

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
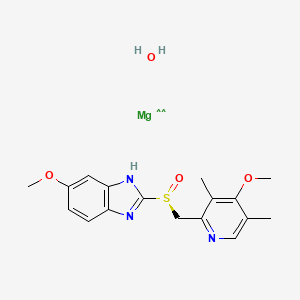

![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
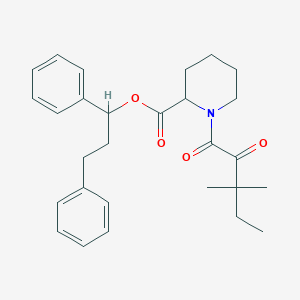
![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
